molecular formula C24H27NO4 B12052353 N-Fmoc-(+/-)cis-2-aminocyclo-octanecarboxylic acid

N-Fmoc-(+/-)cis-2-aminocyclo-octanecarboxylic acid

Katalognummer: B12052353
Molekulargewicht: 393.5 g/mol
InChI-Schlüssel: WWGXOZWLVAOLTC-RBBKRZOGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-(+/-)cis-2-aminocyclo-octanecarboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-Fmoc-(+/-)cis-2-aminocyclo-octanecarboxylic acid can undergo several types of chemical reactions:

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Coupling: Carbodiimides (e.g., EDC, DCC) in the presence of a base (e.g., N-methylmorpholine).

Major Products

    Deprotection: Free amine derivative.

    Coupling: Amide derivatives.

Wissenschaftliche Forschungsanwendungen

N-Fmoc-(+/-)cis-2-aminocyclo-octanecarboxylic acid is primarily used in peptide synthesis as a building block. Its applications include:

Wirkmechanismus

The mechanism of action of N-Fmoc-(+/-)cis-2-aminocyclo-octanecarboxylic acid is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions to form peptide bonds. The molecular targets and pathways involved depend on the specific peptides synthesized using this compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Fmoc-(+/-)cis-2-aminocyclo-octanecarboxylic acid is unique due to its specific cis configuration and the presence of both amino and carboxylic acid groups, making it a versatile building block for synthesizing cyclic peptides and other complex molecules .

Eigenschaften

Molekularformel

C24H27NO4

Molekulargewicht

393.5 g/mol

IUPAC-Name

(1S,2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclooctane-1-carboxylic acid

InChI

InChI=1S/C24H27NO4/c26-23(27)20-13-3-1-2-4-14-22(20)25-24(28)29-15-21-18-11-7-5-9-16(18)17-10-6-8-12-19(17)21/h5-12,20-22H,1-4,13-15H2,(H,25,28)(H,26,27)/t20-,22+/m0/s1

InChI-Schlüssel

WWGXOZWLVAOLTC-RBBKRZOGSA-N

Isomerische SMILES

C1CCC[C@H]([C@H](CC1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Kanonische SMILES

C1CCCC(C(CC1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.